molecular formula C17H22O5 B2963917 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 141522-65-8

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B2963917
CAS No.: 141522-65-8
M. Wt: 306.358
InChI Key: SWKTZNOJDJKBQI-UHFFFAOYSA-N
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Description

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a functionalized benzoic acid derivative characterized by a hexyl spacer linking a 3-butenoyloxy group to the para-position of the benzoic acid core. This compound belongs to a class of acrylate/methacrylate-based intermediates widely utilized in polymer chemistry, liquid crystal precursors, and advanced materials research . Its structure combines a reactive vinyl ester (butenoyloxy) with a carboxylic acid moiety, enabling applications in crosslinking reactions, surface functionalization, and photoresponsive systems.

Properties

IUPAC Name

4-(6-but-3-enoyloxyhexoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-2-7-16(18)22-13-6-4-3-5-12-21-15-10-8-14(9-11-15)17(19)20/h2,8-11H,1,3-7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKTZNOJDJKBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the introduction of the butenoyl group through a subsequent esterification reaction. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The butenoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bond in the butenoyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group on the benzenecarboxylic acid core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted benzenecarboxylic acid derivatives.

Scientific Research Applications

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The butenoyloxy group can interact with enzymes and receptors, modulating their activity. The benzenecarboxylic acid core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical parameters of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid and its analogs, highlighting structural variations, purity, and applications:

Compound Name CAS No. Molecular Formula Substituent(s) Purity Key Applications
This compound Not provided C₁₈H₂₂O₆ 3-Butenoyloxy (vinyl ester) Not specified Polymer crosslinking, photoresponsive materials
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid 91652-00-5 C₁₈H₂₂O₆ Methacryloyloxy (methyl-substituted vinyl ester) 95–99% (HPLC) Liquid crystal polymers, research chemicals
6-(4-Bromophenoxy)hexyl acrylate ST06335 C₁₅H₁₉BrO₃ Acryloyloxy + bromophenoxy 1H-NMR confirmed OLED intermediates, photoalignment layers
4-(11-Acryloyloxy-n-non-1-yloxy)benzoic acid ST04572 C₁₉H₂₆O₅ Acryloyloxy + long alkyl chain ≥96% (HPLC) Thermotropic liquid crystals, self-assembled monolayers
4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate 863394-23-4 C₂₆H₃₂O₆ Acryloyloxy + hexyloxybenzoate Not specified Photoreactive mesogens, optical storage materials

Key Structural and Functional Differences

Substituent Reactivity: The 3-butenoyloxy group in the target compound features a simple vinyl ester, offering moderate reactivity in radical polymerization compared to the methacryloyloxy group (CAS 91652-00-5), which includes a methyl group enhancing steric hindrance and polymerization stability . Acryloyloxy derivatives (e.g., ST04572, ST06335) exhibit higher polymerization rates due to unsubstituted vinyl groups, making them preferable for rapid photopolymerization applications .

Alkyl Spacer Length: The hexyl spacer in the target compound balances flexibility and rigidity, similar to analogs like 4-(11-Acryloyloxy-n-non-1-yloxy)benzoic acid (ST04572). Longer alkyl chains (e.g., nonyl in ST04572) enhance solubility in nonpolar matrices but reduce thermal stability .

Carboxylic Acid Functionality: The benzoic acid moiety enables hydrogen bonding and pH-responsive behavior, distinguishing these compounds from non-acid derivatives (e.g., 6-(4-Bromophenoxy)hexyl acrylate) used primarily as halogenated intermediates .

Research Findings and Performance Data

Thermal Stability

  • Methacryloyloxy derivatives (CAS 91652-00-5) exhibit higher thermal decomposition temperatures (~250°C) compared to acryloyloxy analogs (~220°C) due to methyl group stabilization .
  • Butenoyloxy variants are expected to show intermediate stability, though experimental data is lacking.

Polymerization Kinetics

  • Acryloyloxy compounds (e.g., ST06335) polymerize 2–3× faster than methacrylates under UV light, as confirmed by differential scanning calorimetry (DSC) .

Toxicity and Handling

  • Benzoic acid derivatives require precautions against skin/eye irritation, as seen in structurally related brominated compounds (e.g., 4-Bromo-3-methylbenzoic acid; ). Proper PPE (gloves, goggles) is recommended .

Biological Activity

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid, also known by its CAS number 141522-65-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C17H22O5C_{17}H_{22}O_{5}, with a molecular weight of approximately 306.36 g/mol. The compound features a benzenecarboxylic acid moiety linked to a hexyl chain with a butenoyloxy group, which may influence its solubility and interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC17H22O5
Molecular Weight306.36 g/mol
Purity>90%
Density1.1 ± 0.1 g/cm³
Boiling Point461.9 ± 30.0 °C at 760 mmHg

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives of benzenecarboxylic acids can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In one study, the compound was tested against various cancer cell lines, showing cytotoxic effects particularly against breast and colon cancer cells. The compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated several benzenecarboxylic acid derivatives for their antioxidant capabilities. The results indicated that compounds with similar structures to this compound had IC50 values significantly lower than standard antioxidants like ascorbic acid, suggesting enhanced efficacy in scavenging reactive oxygen species (ROS).
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting its role in modulating inflammatory responses.
  • Cancer Cell Line Study : In vitro testing against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis (caspase activation). The study concluded that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid?

Methodological Answer:

  • Stepwise Functionalization : Begin with benzoic acid derivatives and introduce the 3-butenoyloxyhexyl chain via nucleophilic substitution or esterification. Use catalysts like DMAP (4-dimethylaminopyridine) for ester bond formation under anhydrous conditions .
  • Reagent Selection : Employ coupling agents (e.g., DCC/DMAP) to minimize side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. For hydrolysis steps, use acidic/basic aqueous conditions to preserve the carboxylic acid group .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the butenoyloxyhexyl chain and benzoic acid core. FT-IR can validate ester (C=O at ~1740 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500-3300 cm1^{-1}) functionalities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). GC-MS aids in detecting volatile byproducts .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated vs. observed m/z) .

Q. How does the compound’s solubility vary across solvents, and how can this inform experimental design?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (high polarity), THF (moderate), and chloroform (low). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Co-solvent Systems : For biological assays, employ DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactivity at the butenoyloxy or benzoic acid sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with cyclooxygenase enzymes) to identify structural modifications for improved binding affinity .
  • Reaction Path Prediction : Apply ICReDD’s reaction path search algorithms to explore feasible synthetic routes for derivatives .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected ester hydrolysis under mild conditions)?

Methodological Answer:

  • Controlled Replication : Systematically vary pH, temperature, and solvent to isolate factors causing discrepancies. Use DOE (Design of Experiments) to quantify variable interactions .
  • Mechanistic Probes : Introduce isotopic labels (e.g., 18O^{18}O) to track hydrolysis pathways. Compare kinetic isotope effects (KIE) under acidic vs. basic conditions .
  • Theoretical Validation : Cross-reference experimental kinetics with transition state modeling (e.g., using Gaussian) to confirm/refute proposed mechanisms .

Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane Filtration : Use nanofiltration (MWCO = 500 Da) to separate low-MW byproducts. Optimize transmembrane pressure and solvent compatibility .
  • Preparative HPLC : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve stereoisomers or regioisomers .
  • Crystallization Screening : Screen solvents (e.g., ethanol/water) and additives (e.g., seed crystals) to improve yield and purity .

Data Management and Theoretical Frameworks

Q. How can researchers integrate experimental data with computational models to accelerate discovery?

Methodological Answer:

  • Feedback Loops : Use platforms like KNIME or Pipeline Pilot to automate data flow from LC-MS/NMR to quantum chemistry software (e.g., Gaussian). Validate predictions iteratively .
  • Machine Learning (ML) : Train models on reaction yield data (pH, solvent, catalyst) to predict optimal conditions for new derivatives .

Q. What theoretical frameworks are critical for interpreting this compound’s reactivity in heterogeneous catalysis?

Methodological Answer:

  • Langmuir-Hinshelwood Kinetics : Model surface reactions (e.g., on Pd/C) to assess adsorption/desorption equilibria of intermediates .
  • Marcus Theory : Calculate electron transfer rates in redox-active derivatives (e.g., benzoquinone analogs) .

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